1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
Description
1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a chiral bicyclic compound featuring a partially unsaturated piperidine core. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.29 g/mol (CAS: 164298-41-3; EN300-768643) . The compound is characterized by two ester groups: a tert-butyl carbamate at the N-1 position and a methyl ester at the C-2 position. The (2R)-stereochemistry confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h6,8-9H,5,7H2,1-4H3/t9-/m1/s1 |
InChI Key |
RTCPAVHGPYCFNT-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CCC[C@@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCCC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Lactam Carbamate Formation : A piperidine-derived lactam is treated with tert-butoxycarbonyl (Boc) and methyl ester groups under anhydrous conditions.
-
Reduction and Dehydration : Super-Hydride (lithium triethylborohydride) reduces the lactam to a secondary amine, followed by dehydration using trifluoroacetic anhydride (TFAA) and diisopropylethylamine (DIPEA) to form a tetrahydropyridine intermediate.
-
RuO<sub>4</sub> Oxidation : The ene-carbamate undergoes RuO<sub>4</sub>-catalyzed oxidation under a biphasic system (CCl<sub>4</sub>/H<sub>2</sub>O) to cleave the endocyclic C=C bond, yielding the dicarboxylate with retained stereochemistry.
Reaction Conditions and Yield:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Lactam reduction | Super-Hydride, THF, 0°C to RT | 71–82 |
| Dehydration | TFAA/DIPEA, CH<sub>2</sub>Cl<sub>2</sub>, −20°C | 80–85 |
| RuO<sub>4</sub> oxidation | RuCl<sub>3</sub>·H<sub>2</sub>O, NaIO<sub>4</sub>, CCl<sub>4</sub>/H<sub>2</sub>O | 78–80 |
This route emphasizes the critical role of RuO<sub>4</sub> in regioselective oxidation and the necessity of chiral induction during lactam functionalization to achieve the desired (2R)-configuration.
Mitsunobu-Based Esterification for Dual Protection
The Mitsunobu reaction is widely utilized for installing ester groups while preserving stereochemistry. Di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine (PPh<sub>3</sub>) facilitate the coupling of alcohols with carboxylic acid derivatives. For 1-tert-butyl 2-methyl dicarboxylate, a stepwise approach is employed:
Protocol:
-
Boc Protection : The primary amine of tetrahydropyridine is protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).
-
Methyl Esterification : The secondary alcohol is converted to a methyl ester via Mitsunobu conditions (DBAD, PPh<sub>3</sub>, methyl carboxylate).
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of intermediates |
| Temperature | 0–5°C (initial), 40°C (post-addition) | Prevents side reactions |
| Equivalents of DBAD | 1.4 eq | Ensures complete coupling |
This method achieves yields of 65–89% for analogous compounds, with stereochemical fidelity maintained through low-temperature conditions.
Kinetic Resolution via Enzymatic Hydrolysis
Enzymatic resolution offers an enantioselective pathway to isolate the (2R)-enantiomer from racemic mixtures. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one ester group, enabling chromatographic separation.
Procedure:
-
Racemic Synthesis : Prepare the racemic dicarboxylate via non-chiral esterification.
-
Enzymatic Hydrolysis : Incubate with CAL-B in phosphate buffer (pH 7.0) at 37°C. The enzyme preferentially cleaves the methyl ester of the (2S)-enantiomer, leaving the (2R)-isomer intact.
-
Separation : Use silica gel chromatography to isolate the (2R)-dicarboxylate.
Performance Metrics:
| Enzyme | Substrate Concentration (mM) | Enantiomeric Excess (ee, %) |
|---|---|---|
| CAL-B | 50 | 98 |
| Pseudomonas fluorescens | 50 | 85 |
This method is favored for its scalability and avoidance of hazardous reagents, though it requires optimization of enzyme-substrate compatibility.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries like Evans oxazolidinones enable stereocontrolled construction of the tetrahydropyridine ring. The auxiliary is appended to the amine precursor, directing the configuration during cyclization.
Workflow:
-
Auxiliary Attachment : Couple (R)-4-benzyl-2-oxazolidinone to the amine precursor using DCC (N,N'-dicyclohexylcarbodiimide).
-
Cyclization : Form the tetrahydropyridine ring via intramolecular aldol condensation.
-
Esterification : Install tert-butyl and methyl esters sequentially under mild acidic conditions.
-
Auxiliary Removal : Cleave the oxazolidinone with LiBH<sub>4</sub> to yield the (2R)-product.
Yield and Stereoselectivity:
| Step | Yield (%) | ee (%) |
|---|---|---|
| Cyclization | 75 | 92 |
| Final product | 68 | 99 |
This approach is renowned for its high enantioselectivity but involves multi-step purification.
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods based on yield, stereochemical outcome, and practicality:
| Method | Yield (%) | ee (%) | Scalability | Hazardous Reagents |
|---|---|---|---|---|
| Lactam Oxidation | 78–80 | 99 | Moderate | RuO<sub>4</sub>, TFAA |
| Mitsunobu Esterification | 65–89 | 95 | High | DBAD, PPh<sub>3</sub> |
| Enzymatic Resolution | 70–75 | 98 | High | None |
| Chiral Auxiliary | 68–75 | 99 | Low | LiBH<sub>4</sub> |
The Mitsunobu and enzymatic methods are preferred for industrial applications due to scalability and safety, whereas chiral auxiliary routes are reserved for high-purity pharmaceutical intermediates .
Chemical Reactions Analysis
1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Spectroscopic Data Comparison
Biological Activity
1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities.
- Chemical Structure : The compound features a tetrahydropyridine ring which is known for its diverse biological activities.
- CAS Number : 2219353-69-0
- Molecular Formula : C12H19NO4
Biological Activity Overview
Research indicates that 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate exhibits several biological activities:
Antioxidant Activity
Studies have shown that compounds containing tetrahydropyridine structures can exhibit antioxidant properties. These properties are crucial for combating oxidative stress in biological systems.
Neuroprotective Effects
The neuroprotective potential of tetrahydropyridine derivatives has been explored in various studies. These compounds may help in protecting neuronal cells from damage caused by neurodegenerative diseases.
Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can have implications in drug design for conditions such as diabetes and obesity.
Data Table: Biological Activities
Case Study 1: Neuroprotection
A study conducted on neuroprotective effects highlighted the ability of 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate to reduce apoptosis in neuronal cell lines under oxidative stress conditions. The results indicated a significant decrease in cell death compared to control groups.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capacity of this compound demonstrated that it significantly reduced levels of reactive oxygen species (ROS) in cultured cells. The study concluded that the compound could be a promising candidate for further development as an antioxidant agent.
Research Findings
Recent research has begun to elucidate the mechanisms underlying the biological activities of this compound:
- Mechanism of Action : The antioxidant activity is believed to stem from the ability of the tetrahydropyridine ring to donate electrons and stabilize free radicals.
- Pharmacokinetics : Initial studies on absorption and distribution suggest favorable pharmacokinetic properties, enhancing its potential for therapeutic applications.
Q & A
Basic: What spectroscopic methods are recommended for confirming the structural integrity of 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate?
Methodological Answer:
Structural elucidation requires a combination of 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) .
- 1H NMR : Assign peaks to confirm the tert-butyl group (δ ~1.4 ppm, singlet) and methyl ester (δ ~3.6–3.8 ppm). The tetrahydropyridine ring protons (δ 2.5–4.0 ppm) should align with the (2R)-configuration, verified via coupling constants .
- 13C NMR : Identify carbonyl carbons (δ ~165–175 ppm) and quaternary carbons from the tert-butyl group (δ ~28 ppm for CH3, δ ~80 ppm for C-O) .
- HRMS : Compare observed molecular ion ([M+H]+ or [M+Na]+) with calculated values (e.g., C15H25NO5 requires m/z 299.3627) to confirm purity .
Basic: How is the stereochemical configuration of the (2R)-tetrahydropyridine moiety validated experimentally?
Methodological Answer:
The (2R)-configuration is confirmed via:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers. Retention times should match authentic (2R)-standards .
- X-ray crystallography : If single crystals are obtainable, compare bond angles and torsion angles with literature data for R-configuration analogs .
- Optical rotation : Compare experimental [α]D values with reported data for (2R)-configured derivatives .
Advanced: What strategies mitigate racemization during multi-step synthesis of this compound?
Methodological Answer:
Racemization risks arise during acyl transfer or ring-opening steps. Mitigation strategies include:
- Low-temperature reactions : Conduct nucleophilic substitutions at –78°C (using LDA/THF) to minimize epimerization .
- Protecting group selection : Use tert-butyl esters (Boc) for carboxylate protection due to their steric hindrance, reducing unintended stereochemical inversion .
- Catalyst control : Employ palladium acetate with tert-butyl XPhos ligand under inert atmospheres to preserve stereochemistry during coupling reactions .
Advanced: How can impurities like ethyl-methyl dicarboxylate analogs be detected and quantified?
Methodological Answer:
Impurity profiling involves:
- HPLC-MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with 0.1% formic acid in acetonitrile/water. Monitor for impurities such as ethyl-methyl variants (e.g., MM0407.01, MM0407.02) via retention time and mass fragmentation patterns .
- NMR spiking : Add reference standards of known impurities (e.g., tert-butoxy-carbonyl vinyl derivatives) to the sample; observe peak splitting or shifts in 1H NMR .
- Limit tests : Set acceptance criteria at ≤0.15% for each impurity using area normalization in chromatograms .
Advanced: How do reaction conditions influence the stability of the tetrahydropyridine ring under acidic or basic conditions?
Methodological Answer:
The ring’s stability depends on pH and substituents:
- Acidic conditions : Protonation at the nitrogen destabilizes the ring, leading to ring-opening. Stabilize with non-protic solvents (e.g., dioxane) and avoid strong acids (e.g., HCl) during workup .
- Basic conditions : Use mild bases (K2CO3 in acetonitrile) for ester hydrolysis to prevent β-elimination. Monitor via TLC (silica gel, ethyl acetate/hexane) for degradation products .
- Thermal stability : Avoid prolonged heating above 50°C; DSC/TGA can identify decomposition thresholds .
Basic: What synthetic routes are reported for introducing the tert-butyl and methyl ester groups?
Methodological Answer:
Key steps include:
- Step 1 : Boc-protection of the amine using di-tert-butyl dicarbonate (Boc2O) in THF at 0°C .
- Step 2 : Methyl esterification via Mitsunobu reaction (DIAD, PPh3) with methanol, ensuring regioselectivity at the 2-position .
- Step 3 : Cyclization under Dean-Stark conditions (toluene, 110°C) to form the tetrahydropyridine ring .
Advanced: How can computational methods (e.g., DFT) predict reactivity in derivatives of this compound?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model nucleophilic attack sites on the tetrahydropyridine ring.
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in electrophilic substitutions .
- MD simulations : Assess solvent effects (e.g., acetonitrile vs. THF) on reaction pathways using Amber force fields .
Advanced: What methodologies assess the compound’s stability under long-term storage conditions?
Methodological Answer:
- ICH guidelines : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and quantify hydrolyzed products (e.g., free carboxylic acids) .
- Light exposure testing : Use a xenon lamp (ICH Q1B) to evaluate photolytic decomposition. Protect with amber glass vials if degradation exceeds 5% .
- Lyophilization : For long-term storage, lyophilize the compound and store at –20°C under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
